molecular formula C16H12ClFN4O2 B2911249 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea CAS No. 1286713-92-5

1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2911249
CAS No.: 1286713-92-5
M. Wt: 346.75
InChI Key: YOBATGWBTSSEGX-UHFFFAOYSA-N
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Description

1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a urea derivative featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and a 4-fluorobenzyl urea moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating bioactivity in medicinal chemistry .

Properties

IUPAC Name

1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2/c17-13-4-2-1-3-12(13)14-21-22-16(24-14)20-15(23)19-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBATGWBTSSEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea represents a novel class of bioactive molecules derived from the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12ClN3O2
  • Molecular Weight : 287.72 g/mol
  • CAS Number : 89335-12-6

The structure of this compound features a urea functional group linked to a 1,3,4-oxadiazole ring and a chlorophenyl moiety, contributing to its potential biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
  • Mechanism of Action : The anticancer activity is attributed to apoptosis induction via the activation of caspase pathways and modulation of p53 protein levels .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar Derivative AU-9370.65
Similar Derivative BMDA-MB-2312.41

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antimicrobial properties:

  • Antibacterial Studies : Compounds similar to the target molecule have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been investigated:

  • Inhibition Studies : Some derivatives have demonstrated the ability to inhibit key inflammatory markers and enzymes such as COX and LOX in vitro .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study assessing various oxadiazole derivatives found that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to non-substituted analogs .
  • Mechanism-Based Approaches : A review highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives, suggesting that further modifications could lead to more potent anticancer agents .

Comparison with Similar Compounds

b. 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea

  • Structure : Retains the 4-fluorobenzyl urea group but replaces the 2-chlorophenyl with a 4-(isopropylthio)phenyl substituent.
  • Molecular Weight : 386.4 g/mol (vs. target compound’s calculated molecular weight: ~360.8 g/mol). The higher weight is due to the bulky isopropylthio group .

c. 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea

  • Structure : Contains both 2-chlorophenyl and 4-fluorobenzyl groups but lacks the oxadiazole ring.
  • Molecular Weight : 349.8 g/mol , highlighting the oxadiazole’s contribution (~11 g/mol) to the target compound’s mass.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported ~360.8 2-Chlorophenyl, 4-fluorobenzyl urea
1-(3-Chloro-4-fluorophenyl)-3-...urea (2k) 194–195 762.2 Complex multi-ring system
4b Not reported ~425.9 2-Chlorophenyl, phenoxyphenyl
1-(4-Fluorobenzyl)-3-...urea Not reported 386.4 4-(isopropylthio)phenyl
  • Melting Points : The target compound’s melting point is unreported, but analogues like 2k show high melting points (>190°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from urea).

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-chlorophenyl and 4-fluoro groups may enhance metabolic stability and target binding via hydrophobic interactions.
  • Urea Linkage : The urea moiety in the target compound and ’s analogue could facilitate hydrogen bonding with biological targets, improving affinity.
  • Substituent Flexibility : Replacing 2-chlorophenyl with isopropylthio () or benzo[d][1,3]dioxolyl () alters solubility and steric effects, impacting bioactivity.

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